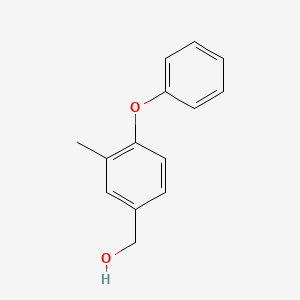
(3-Methyl-4-phenoxyphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methyl-4-phenoxyphenyl)methanol is an organic compound with the molecular formula C14H14O2 It is characterized by a phenyl group substituted with a phenoxy group and a methyl group, along with a hydroxyl group attached to the methylene carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-4-phenoxyphenyl)methanol typically involves the reaction of 3-methyl-4-phenoxybenzaldehyde with a reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Catalytic hydrogenation using a palladium or platinum catalyst can be employed to reduce the aldehyde group to an alcohol. This method offers higher yields and can be conducted under controlled pressure and temperature conditions to optimize the reaction.
化学反应分析
Types of Reactions
(3-Methyl-4-phenoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: 3-Methyl-4-phenoxybenzaldehyde or 3-Methyl-4-phenoxybenzoic acid.
Reduction: 3-Methyl-4-phenoxyphenylmethane.
Substitution: Various substituted phenoxy derivatives.
科学研究应用
(3-Methyl-4-phenoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3-Methyl-4-phenoxyphenyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenoxy group may interact with hydrophobic regions of proteins or cell membranes, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed effects.
相似化合物的比较
Similar Compounds
(4-Methylphenyl)methanol: Lacks the phenoxy group, resulting in different chemical properties.
(3-Methyl-4-methoxyphenyl)methanol: Contains a methoxy group instead of a phenoxy group, leading to variations in reactivity and applications.
(3-Methyl-4-phenylphenyl)methanol: Has a phenyl group instead of a phenoxy group, affecting its chemical behavior.
Uniqueness
(3-Methyl-4-phenoxyphenyl)methanol is unique due to the presence of both a phenoxy and a methyl group on the phenyl ring, which imparts distinct chemical and physical properties
属性
分子式 |
C14H14O2 |
|---|---|
分子量 |
214.26 g/mol |
IUPAC 名称 |
(3-methyl-4-phenoxyphenyl)methanol |
InChI |
InChI=1S/C14H14O2/c1-11-9-12(10-15)7-8-14(11)16-13-5-3-2-4-6-13/h2-9,15H,10H2,1H3 |
InChI 键 |
QWRIYRVBLIRZDR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)CO)OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


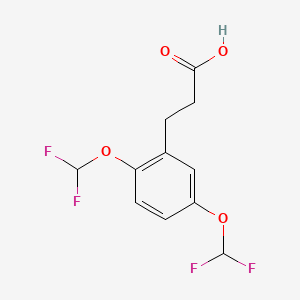
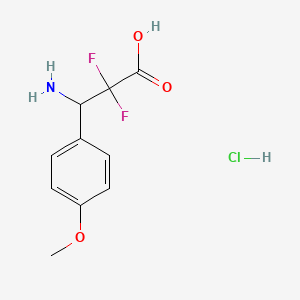
![1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]-N,N-dimethylnaphthalen-2-amine](/img/structure/B14770365.png)

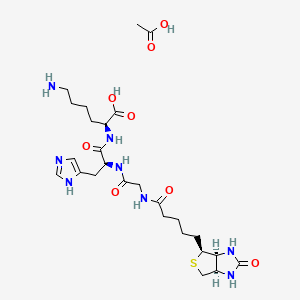
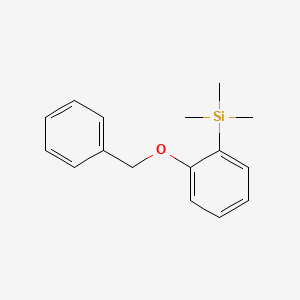
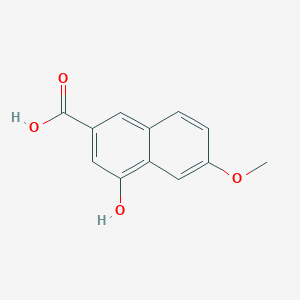
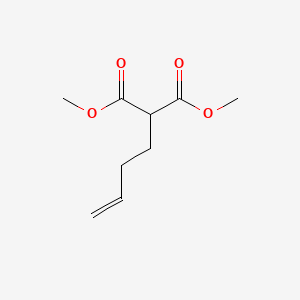
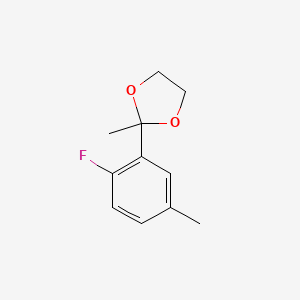
![Methyl (2S)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[6-(dimethylamino)-1-methyl-2,4-dioxoquinazolin-3-yl]phenyl]propanoate](/img/structure/B14770387.png)
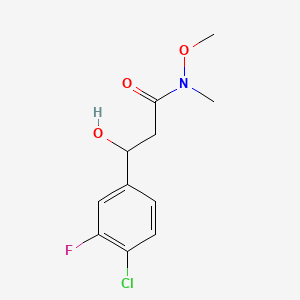
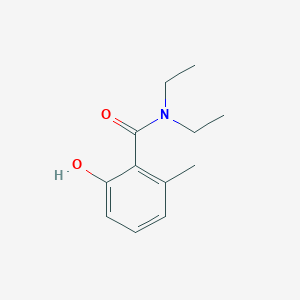
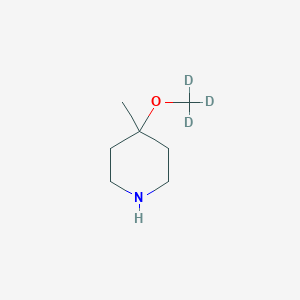
![[1,2,4]Triazolo[1,5-a]pyrazine-6-carbonitrile](/img/structure/B14770411.png)
